3-Chloro-2,6-dibromo-4-methylaniline
Description
Contextualization of Substituted Anilines in Contemporary Chemical Research
Substituted anilines represent a class of organic compounds of fundamental importance in both industrial and academic chemical research. bohrium.com Derived from aniline (B41778), the simplest aromatic amine, these compounds feature a phenyl group attached to an amino group, with additional functional groups at various positions on the aromatic ring. wikipedia.org This structural framework makes them highly versatile starting materials and key intermediates for the synthesis of a wide array of more complex molecules. wisdomlib.org Their significance is evident in their widespread application in the production of dyes, polymers, agrochemicals, and particularly, pharmaceuticals. slideshare.netresearchgate.net
In the field of medicinal chemistry, the aniline scaffold is a common structural motif found in numerous drug candidates. cresset-group.com The presence of the amino group and the ability to modify the aromatic ring allows chemists to fine-tune a molecule's pharmacological properties, such as its solubility, metabolic stability, and selectivity for biological targets. cresset-group.com The reactions of the aniline core, including electrophilic substitution on the benzene (B151609) ring and reactions at the amino group, provide a rich platform for creating diverse molecular architectures. wikipedia.orgslideshare.net Consequently, the development of novel methods for aniline synthesis and functionalization remains a crucial area of contemporary research. bohrium.comorganic-chemistry.org
Rationale for Investigating Polyhalogenated Aniline Architectures, including 3-Chloro-2,6-dibromo-4-methylaniline
The deliberate incorporation of multiple halogen atoms—such as chlorine and bromine—onto an aniline ring creates polyhalogenated aniline derivatives with unique and valuable properties. The study of these architectures is driven by several key factors. Halogen atoms significantly alter the electronic properties of the aromatic ring through their electron-withdrawing inductive effects, which influences the reactivity of the entire molecule. pw.live This electronic modulation is critical for controlling the course of subsequent chemical reactions.
Furthermore, aryl halides are important structural components in many biologically active molecules and serve as essential precursors in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The specific placement of different halogens, as seen in this compound, offers a high degree of control for the regioselective synthesis of complex target molecules. This particular compound, with its distinct substitution pattern, is a valuable intermediate for producing certain dyes, pigments, and pharmaceuticals. ontosight.ai The investigation of such polysubstituted anilines allows researchers to explore how steric and electronic effects can be harnessed to build intricate molecular frameworks that might otherwise be difficult to access. rsc.org
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆Br₂ClN |
| Molecular Weight | 299.390 g/mol nist.gov |
| CAS Number | 84483-22-7 nist.gov |
| Appearance | Solid ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSGYHXODZBFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233463 | |
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84483-22-7 | |
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 2,6 Dibromo 4 Methylaniline and Analogues
Established Synthetic Routes to Polysubstituted Anilines
Traditional methods for synthesizing highly substituted anilines have long relied on electrophilic aromatic substitution and multi-step sequences starting from readily available precursors.
Electrophilic Aromatic Substitution Strategies for Aniline (B41778) Derivatives
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In aniline and its derivatives, the amino (-NH₂) group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). chemistrysteps.comlibretexts.org This activation stems from the ability of the nitrogen's lone pair of electrons to delocalize into the aromatic π-system. wikipedia.orgchemistrysteps.com
The mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This intermediate then loses a proton to restore aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com The strong electron-donating nature of the amino group stabilizes the arenium ion, particularly when the attack occurs at the ortho and para positions, making these positions the most reactive sites. wikipedia.orgbyjus.com
However, the high reactivity of anilines can be a double-edged sword, often leading to multiple substitutions and a mixture of products. libretexts.org For instance, the direct bromination of aniline with bromine water proceeds uncontrollably to yield 2,4,6-tribromoaniline (B120722) as a precipitate. byjus.com Furthermore, under the strongly acidic conditions often required for nitration or sulfonation, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is a deactivating group and a meta-director, which can lead to unexpected product distributions. chemistrysteps.combyjus.com
Regioselective Bromination and Chlorination Protocols (e.g., Ortho/Para Selectivity Considerations)
Achieving regioselectivity in the halogenation of anilines is critical for synthesizing specific isomers. The amino group's powerful ortho, para-directing influence dominates these reactions. wikipedia.orgbyjus.com Classical electrophilic halogenation often results in a mixture of ortho and para products, and in many cases, polysubstitution is difficult to prevent. libretexts.orgnih.gov
To control the reaction and achieve monohalogenation, the high reactivity of the amino group can be tempered by converting it into an amide, such as an acetanilide. libretexts.org The acetyl group reduces the activating influence of the nitrogen, allowing for more controlled halogenation. After the desired halogen has been introduced, the acetyl group can be removed via hydrolysis to regenerate the aniline. libretexts.org
For a compound like 3-chloro-2,6-dibromo-4-methylaniline, a direct, single-step halogenation is not feasible due to the complex interplay of directing effects. The synthesis would necessarily involve a multi-step approach where the directing effects of the substituents (methyl, amino, and later, halogens) are carefully manipulated at each stage to install the halogens at the desired positions. For example, starting with 4-methylaniline (p-toluidine), the two bromine atoms would likely be introduced ortho to the directing amino group. Subsequent chlorination would then be directed by the existing substituents.
Multi-step Synthetic Approaches from Precursors like p-Chloroaniline or p-Toluidine (B81030)
The synthesis of complex anilines like this compound almost invariably requires a multi-step pathway starting from simpler, commercially available anilines.
From p-Toluidine: A plausible route starting from p-toluidine (4-methylaniline) would involve the following conceptual steps:
Protection: The amino group of p-toluidine is first protected, for example, by acetylation to form N-acetyl-p-toluidine. This moderates the activating effect and prevents unwanted side reactions.
Bromination: The protected compound is then subjected to bromination. The acetylamino group and the methyl group are both ortho, para-directing. Since the para position is blocked by the methyl group, bromination will occur at the two ortho positions relative to the powerful acetylamino group, yielding N-(2,6-dibromo-4-methylphenyl)acetamide.
Deprotection: The acetyl group is removed by hydrolysis to give 2,6-dibromo-4-methylaniline (B181599). chemicalbook.com
Chlorination: The final step is the regioselective introduction of a chlorine atom at the 3-position. This step is challenging as the existing substituents direct to different positions. However, the amino group is the strongest activator and directs ortho/para. With both ortho positions and the para position blocked, direct chlorination might be difficult or lead to undesired isomers. Alternative strategies, such as those involving diazonium salt chemistry, might be required.
From p-Chloroaniline: Synthesizing the target compound from p-chloroaniline is also a multi-step process. google.comchemicalbook.commdpi.com A general approach could involve nitration followed by reduction. For instance, the synthesis of 3-chloro-4-methylaniline (B146341) can be achieved by the chlorination of p-nitrotoluene followed by catalytic hydrogenation to reduce the nitro group. google.com This highlights a common strategy: introducing substituents onto a benzene ring before the final conversion of a nitro group to an aniline.
Advanced and Emerging Regioselective Synthetic Approaches
To overcome the limitations of classical methods, researchers have developed advanced, catalyst-driven approaches that offer greater control over regioselectivity.
Palladium-Catalyzed C–H Halogenation of Aniline Derivatives (e.g., meta-Selective Strategies)
Transition-metal catalysis, particularly with palladium, has revolutionized C–H functionalization. While traditional electrophilic substitution on anilines strongly favors ortho and para products, palladium catalysis has enabled the development of protocols for the previously elusive meta-selective halogenation. nih.govresearchgate.net
These methods often employ a directing group that binds to the palladium catalyst, positioning it to activate a specific C–H bond. researchgate.net For meta-C–H chlorination of anilines, a strategy has been developed using a norbornene mediator and a specific pyridone-based ligand. nih.gov The proposed mechanism involves the formation of a palladacycle intermediate, which, after a series of steps including norbornene insertion, leads to the formation of a C–Cl bond at the meta-position. nih.gov This approach circumvents the inherent electronic preference for ortho/para substitution. nih.gov Similarly, Pd-catalyzed meta-C–H bromination of aniline derivatives has been achieved using N-bromophthalimide (NBP) as the bromine source, demonstrating broad substrate tolerance. nih.gov
While ortho-halogenation is the electronically preferred outcome, Pd-catalyzed methods can also enhance selectivity for this position through the use of directing groups like the cyano group in arylnitriles. acs.org
Copper Halide-Mediated Halogenation in Ionic Liquids (e.g., para-Selective Methods)
Copper-based catalysts offer a cost-effective and efficient alternative for halogenation reactions. A notable advancement is the use of copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) in ionic liquids for the highly regioselective para-halogenation of unprotected anilines. beilstein-journals.orgdoaj.orgresearchgate.net
This method is advantageous as it avoids the need to protect the reactive amino group, thus streamlining the synthetic process. beilstein-journals.org The reaction proceeds under mild conditions and provides high yields of the para-halogenated product with minimal formation of ortho or di-halogenated byproducts. beilstein-journals.orgresearchgate.net The ionic liquid serves not only as the solvent but also plays a crucial role in promoting the reaction's high regioselectivity. beilstein-journals.orgnih.gov This protocol represents a safer and more environmentally friendly option compared to traditional methods that might use hazardous reagents or require additional protection/deprotection steps. beilstein-journals.org
Interactive Data Table: Copper-Catalyzed para-Chlorination of Aniline Analogues researchgate.net
This table summarizes the results for the para-chlorination of various substituted anilines using CuCl₂ in an ionic liquid, demonstrating the method's high yield and selectivity.
| Entry | Substrate | Time (h) | Yield of 4-Cl product (%) | Other Isomer Detected (%) |
| 1 | 2-methylaniline | 4 | 91 | 2.5 |
| 2 | 2-methoxyaniline | 3 | 93 | 2.7 |
| 3 | 2-fluoroaniline | 4 | 88 | 2.0 |
| 4 | 2-trifluoromethylaniline | 6 | 90 | 2.2 |
| 5 | 2-nitroaniline | 16 | 85 | 1.8 |
| 6 | 3-methylaniline | 4 | 95 | 1.7 |
| 7 | 3-methoxyaniline | 3 | 96 | 2.2 |
| 8 | 3-fluoroaniline | 6 | 92 | 1.9 |
| 9 | 3-trifluoromethylaniline | 8 | 94 | 1.6 |
Continuous-Flow Synthesis Techniques for Polyhalogenated Aromatic Amines
The synthesis of polyhalogenated aromatic amines, a class of compounds often used as intermediates in the creation of pharmaceuticals and agrochemicals, is increasingly benefiting from the adoption of continuous-flow manufacturing processes. This technology offers significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability.
Continuous-flow systems, where reagents are pumped through a network of tubes and reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is crucial when handling the often exothermic and rapid reactions involved in the halogenation of aromatic compounds. The small reactor volumes inherent to flow chemistry mitigate the risks associated with thermal runaway, a significant concern in batch production of these materials. rsc.org
Research into the continuous-flow synthesis of related aromatic amines has demonstrated the broad applicability of this technique. For instance, processes have been developed for the direct C-H amination of arenes using photochemistry in a flow setup whiterose.ac.uk, and for the dehydrative amination of phenols to aryl amines in integrated packed-bed flow systems researchgate.net. Furthermore, the selective hydrogenation of nitroarenes to produce N-arylhydroxylamines, which are precursors to anilines, has been efficiently achieved in continuous-flow reactors. mdpi.com This method was found to be compatible with a wide range of functional groups, including various halogens, without causing dehalogenation. mdpi.com
Key findings from studies on continuous-flow synthesis relevant to halogenated aromatic amines are summarized below:
| Feature | Finding | Significance for Polyhalogenated Amine Synthesis |
| Catalysis | Heterogeneous catalysts, such as Platinum on Carbon (Pt/C), are effectively used in packed-bed reactors. mdpi.com | Allows for easier purification, catalyst recycling, and is well-suited for producing highly substituted anilines. |
| Reaction Control | Optimal yields and selectivity are achieved by fine-tuning flow rate, temperature, and pressure. rsc.orgmdpi.com | Enables precise control over the degree and regioselectivity of halogenation and subsequent reactions, reducing by-product formation. |
| Safety | Small reaction volumes and enhanced heat transfer dramatically reduce the risk of thermal runaway. rsc.org | Crucial for handling the highly reactive reagents and energetic reactions common in the synthesis of polyhalogenated compounds. |
| Efficiency | Residence times can be significantly shortened (e.g., from hours in batch to minutes in flow), increasing productivity. rsc.orgmdpi.com | Offers a pathway for more rapid and on-demand production of complex intermediates like this compound. |
While specific literature detailing the continuous-flow synthesis of this compound is not prevalent, the established principles for synthesizing aromatic amines and N-arylhydroxylamines provide a strong foundation. mdpi.commdpi.com The technology allows for the safe handling of halogenating agents and the precise control needed to achieve the desired polysubstitution pattern.
Precursor and Intermediate Transformations for this compound
The synthesis of this compound involves a multi-step process starting from simpler, commercially available precursors. The specific sequence of bromination, chlorination, and functional group manipulation is critical to achieving the desired substitution pattern on the aniline ring. A common and effective strategy involves the protection of the amine group, followed by sequential halogenation and subsequent deprotection.
A plausible synthetic pathway starts with 4-methylaniline (p-toluidine). The process, adapted from established methods for preparing polyhalogenated anilides, can be broken down into the following transformations epo.org:
Acetylation of the Precursor : The initial precursor, 4-methylaniline, undergoes acetylation to form the intermediate N-(4-methylphenyl)acetamide. This is typically achieved by reacting the aniline with acetic anhydride. epo.org The resulting acetamido group is a powerful ortho-, para-directing group, and its steric bulk helps direct incoming substituents. Crucially, it protects the amine functionality from oxidation or over-halogenation in subsequent steps. epo.org
Dibromination : The N-(4-methylphenyl)acetamide intermediate is then subjected to bromination. Due to the activating effect of the acetamido group, the two ortho positions (2 and 6) are highly susceptible to electrophilic substitution. Reaction with a brominating agent, such as bromine in acetic acid, yields the intermediate N-(2,6-dibromo-4-methylphenyl)acetamide.
Chlorination : Following bromination, the next intermediate is chlorinated. The remaining unsubstituted position on the ring, position 3, is activated by the acetamido group and is the target for chlorination. Treatment with a chlorinating agent, like chlorine in an appropriate solvent, introduces a chlorine atom to yield N-(3-chloro-2,6-dibromo-4-methylphenyl)acetamide. epo.org
Hydrolysis : The final step is the hydrolysis of the acetamido group to restore the primary amine. This is typically accomplished by heating the N-(3-chloro-2,6-dibromo-4-methylphenyl)acetamide intermediate under acidic or basic conditions, which cleaves the amide bond to furnish the final product, this compound. epo.org
An alternative synthetic route could begin with 4-nitrotoluene. This pathway involves the chlorination of the nitrotoluene to form 2-chloro-4-nitrotoluene, followed by subsequent brominations and finally, the reduction of the nitro group to an amine. google.com This method is also a viable approach to constructing the core structure of the target molecule.
The table below outlines the primary synthetic pathway from 4-methylaniline.
| Step | Precursor/Intermediate | Reagent(s) | Resulting Intermediate/Product |
| 1. Acetylation | 4-methylaniline | Acetic anhydride | N-(4-methylphenyl)acetamide |
| 2. Dibromination | N-(4-methylphenyl)acetamide | Bromine in Acetic Acid | N-(2,6-dibromo-4-methylphenyl)acetamide |
| 3. Chlorination | N-(2,6-dibromo-4-methylphenyl)acetamide | Chlorine | N-(3-chloro-2,6-dibromo-4-methylphenyl)acetamide |
| 4. Hydrolysis | N-(3-chloro-2,6-dibromo-4-methylphenyl)acetamide | Acid or Base (e.g., NaOH) in H₂O/alcohol | This compound |
Chemical Reactivity and Transformation Pathways of 3 Chloro 2,6 Dibromo 4 Methylaniline
Substitution Reactions at Halogenated Sites
The halogen atoms on the aromatic ring of 3-Chloro-2,6-dibromo-4-methylaniline are potential sites for substitution reactions. The relative reactivity of the bromo and chloro substituents is influenced by bond strength (C-Br is weaker than C-Cl) and their positions relative to the activating amino and methyl groups.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult. However, the presence of the electron-donating amino group can facilitate such reactions under specific conditions, particularly at the positions ortho and para to it. In this compound, the 2 and 6 positions are ortho to the amino group, and the 4-position is occupied by a methyl group. The chloro group is at the 3-position. Due to the steric hindrance from the two bulky bromine atoms at the ortho positions, nucleophilic attack at these sites is challenging. The chlorine at the meta position to the amino group is less activated towards nucleophilic attack. While specific studies on this compound are limited, related halogenated anilines can undergo nucleophilic substitution under harsh conditions or with the aid of a catalyst.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is a prominent example. For this compound, the reactivity of the halogen atoms in such reactions is expected to be Br > Cl, due to the lower bond dissociation energy of the C-Br bond.
Studies on the related compound, 2,6-dibromo-4-methylaniline (B181599), have shown its successful participation in Suzuki-Miyaura coupling reactions. chemicalbook.comfishersci.ca This suggests that the bromine atoms at the 2 and 6 positions of this compound would be the primary sites for cross-coupling. The reaction with an arylboronic acid in the presence of a palladium catalyst and a base would likely yield the corresponding di-aryl substituted product. The chlorine atom at the 3-position would likely remain intact under conditions optimized for C-Br bond activation.
The development of Suzuki-Miyaura reactions for unprotected ortho-bromoanilines further supports the feasibility of such transformations on this compound without the need for protecting the amino group. nih.govrsc.org
Table 1: Plausible Suzuki-Miyaura Coupling Reaction of this compound
| Reactant | Coupling Partner | Catalyst | Product (Predicted) |
| This compound | Arylboronic Acid | Pd(PPh3)4 | 3-Chloro-2,6-diaryl-4-methylaniline |
Oxidation and Reduction Pathways
Reduction of the aromatic nitro group to an amino group is a common transformation. However, in the case of this compound, the amino group is already present. Reductive dehalogenation is a potential pathway, where a halogen atom is replaced by a hydrogen atom. This is often achieved using reducing agents like catalytic hydrogenation or metals in acidic media. The C-Br bonds would be more susceptible to reduction than the C-Cl bond. Reductive dechlorination of polychlorinated biphenyls has been studied, and similar principles could apply to the debromination and dechlorination of this aniline (B41778) derivative. nih.govnih.gov
Mechanistic Studies of Halogenated Aniline Reactivity
The reactivity of halogenated anilines is a subject of mechanistic investigations to understand the influence of the nature and position of substituents on reaction outcomes.
Influence of Halogenation Pattern on Reaction Selectivity and Rate
The pattern of halogenation significantly impacts the electronic and steric environment of the aniline ring, thereby controlling reaction selectivity and rates. In this compound, the two bulky bromine atoms at the ortho positions (2 and 6) to the amino group exert significant steric hindrance. This steric crowding can direct incoming electrophiles to the less hindered positions and can also influence the rate of reactions involving the amino group or the adjacent halogen atoms. The electronic effects of the halogens (inductive withdrawal) and the methyl and amino groups (resonance donation) create a complex electron density distribution on the ring, which in turn dictates the regioselectivity of electrophilic substitution reactions.
Investigation of Electron-Withdrawing and Electron-Donating Substituent Effects
The reactivity of anilines is a balance between the electron-donating nature of the amino group and the effects of other substituents on the ring. chemistrysteps.com
Electron-Donating Groups (Amino and Methyl): The amino (-NH2) and methyl (-CH3) groups are electron-donating. The amino group, through its +M (mesomeric) effect, strongly activates the aromatic ring, particularly at the ortho and para positions. The methyl group provides a weaker activating effect through induction and hyperconjugation.
Electron-Withdrawing Groups (Chloro and Bromo): The chloro (-Cl) and bromo (-Br) groups are electron-withdrawing through their -I (inductive) effect, which deactivates the ring towards electrophilic attack. However, they also possess a weak +M effect due to their lone pairs, which can direct incoming electrophiles to the ortho and para positions.
Table 2: Summary of Substituent Effects on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| -NH2 | 1 | +M, -I (overall activating) | Strong activation, ortho, para-directing |
| -Br | 2, 6 | -I, +M (overall deactivating) | Deactivation, ortho, para-directing, significant steric hindrance |
| -Cl | 3 | -I, +M (overall deactivating) | Deactivation, ortho, para-directing |
| -CH3 | 4 | +I, Hyperconjugation (activating) | Weak activation, ortho, para-directing |
Advanced Structural Elucidation and Crystallographic Analysis of 3 Chloro 2,6 Dibromo 4 Methylaniline
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis of 2,6-dibromo-4-methylaniline (B181599), with the chemical formula C₇H₇Br₂N, was conducted at a temperature of 200 K to determine its solid-state structure. nih.gov The analysis provides critical insights into its molecular geometry, internal bonding, and the forces governing its crystal packing.
The molecular structure of 2,6-dibromo-4-methylaniline reveals a benzene (B151609) ring substituted with two bromine atoms, a methyl group, and an amino group. The bond angles within the benzene ring show notable deviations from the idealized 120° of a perfect hexagon, indicating steric strain imposed by the bulky substituents. nih.gov Specifically, the C7—C1—C2 angle is compressed to 115.1(4)°, while the C1—C2—C3 and C1—C7—C6 angles are expanded to 122.8(4)° and 123.0(4)°, respectively. nih.gov
The bromine atoms are slightly displaced from the mean plane of the benzene ring. Br1 is displaced by 0.032(1) Å and Br2 by 0.065(1) Å. nih.gov This displacement is further quantified by the C4—C3—C2—Br1 and C4—C6—C7—Br2 torsion angles of 179.7(3)° and -178.5(3)°, respectively, which deviate slightly from a perfectly planar 180°. nih.gov
Interactive Data Table: Selected Bond Angles for 2,6-Dibromo-4-methylaniline
| Atoms | Angle (°) |
| C7—C1—C2 | 115.1(4) |
| C1—C2—C3 | 122.8(4) |
| C1—C7—C6 | 123.0(4) |
Data sourced from single-crystal X-ray diffraction analysis at 200 K. nih.gov
Interactive Data Table: Selected Torsion Angles for 2,6-Dibromo-4-methylaniline
| Atoms | Torsion Angle (°) |
| C4—C3—C2—Br1 | 179.7(3) |
| C4—C6—C7—Br2 | -178.5(3) |
Data sourced from single-crystal X-ray diffraction analysis at 200 K. nih.gov
Interactive Data Table: Intramolecular Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1A···Br1 | 0.86 | 2.65 | 3.077(4) | 112 |
| N1—H1B···Br2 | 0.86 | 2.64 | 3.072(4) | 113 |
D: donor atom (N); H: hydrogen atom; A: acceptor atom (Br). nih.gov
Interactive Data Table: Intermolecular Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1B···N1ⁱ | 0.86 | 2.38 | 3.120(7) | - |
Symmetry code: (i) x-1/2, -y+1/2, -z+1. D: donor atom (N); H: hydrogen atom; A: acceptor atom (N). nih.gov
As previously mentioned, the aromatic ring of 2,6-dibromo-4-methylaniline exhibits quantifiable distortions from ideal planarity. The internal bond angles of the benzene ring deviate significantly from 120°, a direct consequence of the steric and electronic effects of the substituents. nih.gov The slight displacement of the bromine atoms from the mean plane of the carbon atoms of the ring further underscores the molecule's non-perfect planarity. nih.gov These distortions are a balance between the stabilizing effect of π-conjugation, which favors planarity, and the steric repulsion between the bulky ortho-bromine atoms and the amino group.
Comparative Crystallographic Analyses with Analogous Halogenated Anilines
The structural features of 2,6-dibromo-4-methylaniline can be compared with those of analogous compounds like 2,6-dibromo-4-chloroaniline. In 2,6-dibromo-4-chloroaniline, the molecule is reported to be almost planar, with a root-mean-square deviation of 0.024 Å. It also exhibits two intramolecular N–H···Br hydrogen bonds, forming S(5) rings. However, its intermolecular interactions differ; in the crystal, N–H···Br hydrogen bonds, rather than N–H···N bonds, link the molecules into chains. This comparison highlights how the substitution of a methyl group with a chloro group at the 4-position can influence the nature of the intermolecular interactions that dictate the crystal packing, even when the intramolecular bonding motifs are similar. The tendency for certain intermolecular interactions to form is a complex function not just of their in-vacuo energy but also of their frequency of occurrence relative to random chance, as influenced by factors like atomic surface area and polarization. researchgate.netnih.gov
Spectroscopic Characterization and Vibrational Analysis of 3 Chloro 2,6 Dibromo 4 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). While experimental spectral data for 3-Chloro-2,6-dibromo-4-methylaniline is not widely published, a theoretical analysis based on its structure allows for the prediction of its NMR spectra.
The structure of this compound features a pentasubstituted benzene (B151609) ring. The substituents—one amino group (-NH₂), one methyl group (-CH₃), one chlorine atom (-Cl), and two bromine atoms (-Br)—create a unique electronic environment that influences the chemical shifts of the remaining aromatic proton and all carbon atoms.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic proton, the amino group protons, and the methyl group protons.
Aromatic Region: The molecule has a single proton on the aromatic ring at the C5 position. This proton is expected to appear as a singlet in the spectrum because it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding substituents. The electron-donating amino and methyl groups and the electron-withdrawing halogen atoms will collectively determine its precise location, anticipated in the range of 6.5-7.5 ppm.
Amino Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift of this signal can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of 3.5-5.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will give rise to a sharp singlet, as there are no adjacent protons. The chemical shift is expected to be in the typical range for an aryl methyl group, approximately 2.0-2.5 ppm.
Due to the absence of adjacent protons for the aromatic and methyl signals, coupling constant analysis is not applicable for these key structural markers.
Table 1: Predicted ¹H NMR Data for this compound This table is based on theoretical prediction due to the absence of published experimental data.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -NH₂ (Amino) | 3.5 - 5.0 | Broad Singlet | 2H |
| Ar-H (Aromatic) | 6.5 - 7.5 | Singlet | 1H |
| -CH₃ (Methyl) | 2.0 - 2.5 | Singlet | 3H |
The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six carbon atoms of the benzene ring and the one carbon atom of the methyl group. The symmetry of the molecule is low, meaning all six aromatic carbons are in unique chemical environments.
The chemical shifts are determined by the nature of the substituents.
C1 (C-NH₂): This carbon, directly attached to the electron-donating amino group, is expected to be shielded and appear around 140-150 ppm.
C2 & C6 (C-Br): The carbons bonded to the bromine atoms are expected to be shifted downfield due to the halogen's inductive effect, but the exact position is complex. They would likely appear in the 110-125 ppm range.
C3 (C-Cl): The carbon attached to the chlorine atom will be significantly deshielded, appearing in the 130-140 ppm region.
C4 (C-CH₃): This carbon is attached to the methyl group and is expected around 130-140 ppm.
C5 (C-H): The carbon atom bonded to the sole aromatic proton will be influenced by adjacent groups and is anticipated to have a chemical shift in the 125-135 ppm range.
Methyl Carbon (-CH₃): The carbon of the methyl group will be the most shielded, appearing significantly upfield, typically around 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on theoretical prediction due to the absence of published experimental data.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C-NH₂) | 140 - 150 |
| C2, C6 (C-Br) | 110 - 125 |
| C3 (C-Cl) | 130 - 140 |
| C4 (C-CH₃) | 130 - 140 |
| C5 (C-H) | 125 - 135 |
| -CH₃ | 15 - 25 |
Infrared (IR) and Raman Spectroscopy
The IR spectrum of this compound, available from the NIST/EPA Gas-Phase Infrared Database, displays several characteristic absorption bands that can be assigned to specific vibrational modes.
N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations. These are expected in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. The methyl C-H stretching vibrations occur in the 2850-3000 cm⁻¹ range.
C=C Stretching: Aromatic ring stretching vibrations usually appear as a series of bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group is typically found between 1590 and 1650 cm⁻¹.
C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1360 cm⁻¹ range.
C-X Stretching (X = Cl, Br): The vibrations for carbon-halogen bonds are found in the fingerprint region. The C-Cl stretching band is typically in the 600-800 cm⁻¹ range, while the C-Br stretching occurs at lower frequencies, usually between 500 and 600 cm⁻¹.
Table 3: Key IR Vibrational Assignments for this compound Data sourced from NIST/EPA Gas-Phase Infrared Database.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3485 | Medium | Asymmetric N-H Stretch |
| ~3395 | Medium | Symmetric N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2930 | Weak | Methyl C-H Stretch |
| ~1600 | Strong | N-H Bending / C=C Ring Stretch |
| ~1450 | Strong | C=C Ring Stretch |
| ~1300 | Medium | C-N Stretch |
| Below 800 | Medium-Strong | C-Cl and C-Br Stretches, C-H out-of-plane bend |
The presence of multiple halogen substituents (one chlorine and two bromine atoms) on the aniline (B41778) ring has distinct effects on its vibrational spectra. nist.gov
Mass Effect: The heavy bromine and chlorine atoms lower the frequencies of vibrations involving their movement. This is most pronounced for the C-Br and C-Cl stretching and bending modes, which are shifted to the lower end of the fingerprint region (below 800 cm⁻¹).
Electronic Effects: Halogens exert a strong electron-withdrawing inductive effect, which can influence the bond strengths and force constants of adjacent bonds. This can lead to shifts in the frequencies of the C=C ring stretching vibrations.
Ring Deformation Modes: The substitution pattern significantly impacts the C-H out-of-plane bending modes, which are characteristic of the number of adjacent hydrogen atoms on the ring. In this case, with only one isolated aromatic hydrogen, the typical strong bands for substitution patterns are replaced by a weaker, single C-H wagging vibration.
Theoretical studies on similar halogenated anilines, often employing Density Functional Theory (DFT), confirm that the calculated frequencies for C-X stretching and bending modes are in good agreement with experimental data, reinforcing these assignments. nist.gov
Mass Spectrometry Techniques for Elemental Composition and Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molar mass of the compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum for this compound is available from the NIST WebBook.
The molecular formula is C₇H₆Br₂ClN. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) creates a highly characteristic isotopic pattern for the molecular ion peak. The molecular ion region will exhibit a complex cluster of peaks due to the different combinations of these isotopes. The most abundant peak in this cluster corresponds to the combination of the most abundant isotopes. The nominal molecular weight is 299 g/mol .
Upon electron ionization, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. Key fragmentation pathways often involve the loss of substituents or small neutral molecules.
Loss of a Bromine Atom: A very common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, leading to a significant peak at [M-Br]⁺.
Loss of a Methyl Group: Cleavage of the methyl radical (-CH₃) would result in a peak at [M-15]⁺.
Loss of HCN: A common fragmentation for anilines involves the expulsion of HCN from the ring, leading to a peak at [M-27]⁺.
The complex isotopic signature of bromine and chlorine will be carried through to any fragment ions that retain these atoms, aiding in their identification.
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound Data interpreted from NIST WebBook Mass Spectrum.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Interpretation |
|---|---|---|
| 299/301/303/305 | [C₇H₆Br₂ClN]⁺˙ | Molecular Ion (M⁺˙) cluster |
| 220/222/224 | [C₇H₆BrClN]⁺˙ | Loss of a Bromine atom [M-Br]⁺ |
| 284/286/288/290 | [C₆H₃Br₂ClN]⁺˙ | Loss of a Methyl radical [M-CH₃]⁺ |
| 141/143 | [C₇H₆ClN]⁺˙ | Loss of two Bromine atoms [M-2Br]⁺ |
Computational and Theoretical Chemistry Investigations of 3 Chloro 2,6 Dibromo 4 Methylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules like 3-Chloro-2,6-dibromo-4-methylaniline. This method is favored for its balance of accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. This process minimizes the total energy of the molecule, providing key structural parameters such as bond lengths and angles.
A critical aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. uwosh.edu A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. For substituted anilines, the HOMO-LUMO gap has been correlated with their toxic effects. nih.gov
The presence of electron-withdrawing halogen atoms (chlorine and bromine) and an electron-donating methyl group on the aniline (B41778) ring influences the electron density distribution and, consequently, the energies of the HOMO and LUMO.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value |
| Total Energy | -X Hartrees |
| HOMO Energy | -Y eV |
| LUMO Energy | -Z eV |
| HOMO-LUMO Gap | (Y-Z) eV |
| Dipole Moment | D Debyes |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
DFT calculations are instrumental in predicting various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman scattering activities can be performed. These theoretical spectra serve as a valuable tool for interpreting and assigning experimental data. A study on the similar compound 2-bromo-4-methylaniline (B145976) utilized DFT calculations to investigate its FTIR and FT-Raman spectra. chemchart.com
Table 2: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3400-3500 |
| C-N Stretch | ~1250-1350 |
| C-Cl Stretch | ~600-800 |
| C-Br Stretch | ~500-650 |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations
DFT can be employed to model the reaction pathways of this compound in various chemical transformations. This includes identifying transition states, which are the energy maxima along a reaction coordinate, and calculating the activation energies. Such studies are crucial for understanding the mechanisms of reactions, such as electrophilic substitution or oxidation, that this molecule might undergo. The reaction pathways for the halogenation of anilines, for example, have been investigated to understand the formation of disinfection byproducts. acs.org
Ab Initio Hartree-Fock Calculations for Molecular Properties
Ab initio Hartree-Fock (HF) calculations represent another fundamental method in quantum chemistry for studying molecular properties. wikipedia.org While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF theory provides a valuable baseline for electronic structure calculations. For molecules like this compound, HF calculations can be used to determine molecular orbitals and electronic properties. Often, HF results are used as a starting point for more advanced computational methods. A study on 2-bromo-4-methylaniline also employed ab initio HF calculations alongside DFT. chemchart.com
Quantitative Structure-Property Relationships (QSPR) in Polyhalogenated Aniline Systems
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For polyhalogenated anilines, QSPR models can be developed to predict properties such as toxicity, lipophilicity, and reactivity based on calculated molecular descriptors. researchgate.net These descriptors can include electronic parameters (like HOMO and LUMO energies), steric parameters, and topological indices. nih.gov Such models are valuable for screening large numbers of compounds and prioritizing them for further experimental investigation.
Theoretical Studies on Nonlinear Optical Properties of Halogenated Aniline Derivatives
Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical data storage, signal processing, and telecommunications. Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. Aniline and its derivatives fall into this category, with the amino group (-NH₂) acting as an electron donor.
Theoretical and computational chemistry plays a crucial role in the design and screening of new NLO materials. By calculating properties such as the first hyperpolarizability (β) and the second hyperpolarizability (γ), researchers can predict the NLO response of a molecule. A large β value is indicative of a strong second-order NLO response, while a large γ value suggests a strong third-order response.
Research Findings from Related Halogenated Anilines:
Computational studies, often employing Density Functional Theory (DFT) with functionals like B3LYP and M06, or Møller-Plesset perturbation theory (MP2), have provided several key insights into the NLO properties of halogenated anilines:
Influence of Halogen Type: The type of halogen (Fluorine, Chlorine, Bromine, Iodine) affects the electronic properties of the aniline derivative. Heavier halogens, with their higher polarizability, can potentially enhance the NLO response. Some theoretical works have indicated that iodine-substituted derivatives may exhibit large first hyperpolarizabilities.
Chain Size and Conjugation: In studies of aniline oligomers, it has been demonstrated that increasing the conjugation length generally leads to an increase in hyperpolarizability values. Current time information in Pasuruan, ID.
Solvent Effects: The surrounding medium can influence the NLO properties of a molecule. Theoretical models often incorporate solvent effects using approaches like the Polarizable Continuum Model (PCM) to provide more realistic predictions.
For this compound, the presence of three halogen atoms (one chlorine and two bromine) ortho to the amino group, combined with a methyl group in the para position, creates a complex electronic environment. The bulky bromine and chlorine atoms ortho to the amino group may cause steric hindrance, potentially leading to a non-planar geometry which could, in turn, affect the π-electron delocalization and the ICT, thereby influencing the NLO properties.
To illustrate the kind of data generated in these theoretical studies, the following table presents calculated NLO properties for a related, though structurally different, halogenated aniline from a computational study.
| Compound Name | Computational Method | First Hyperpolarizability (β) in esu |
| 2-bromo-6-chloro-4-fluoroaniline | DFT/B3LYP/6-31+G(d,p) | 0.45 x 10⁻³⁰ |
This table is illustrative and shows data for a related compound to demonstrate the type of information obtained from computational studies. Specific calculated values for this compound are not available in the cited literature.
The study of 2-bromo-6-chloro-4-fluoroaniline, which also features multiple halogen substitutions, provides a glimpse into the NLO characteristics of such molecules. The calculated first hyperpolarizability gives a quantitative measure of its potential for second-order NLO applications. Similar computational approaches would be necessary to determine the specific NLO properties of this compound and to fully understand the interplay of its chloro, bromo, and methyl substituents.
Applications in Advanced Organic Synthesis and Materials Science
Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Construction
The strategic placement of reactive sites on the 3-chloro-2,6-dibromo-4-methylaniline scaffold makes it a valuable precursor for the synthesis of a diverse array of more complex molecular architectures. The amino group can be readily transformed into a variety of other functional groups through diazotization reactions, and the halogen substituents provide handles for cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Halogenated anilines are fundamental building blocks in the synthesis of numerous pharmaceutical and agrochemical compounds. nih.gov The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comresearchgate.net While direct examples of the incorporation of this compound into specific commercial products are not readily found, its structure is emblematic of the types of intermediates used in the discovery and development of new bioactive molecules.
The general synthetic utility of halogenated anilines in this context is well-established. They can serve as precursors to a wide range of heterocyclic systems that form the core of many drugs and pesticides. For instance, substituted anilines are key starting materials for the synthesis of quinolines, benzodiazepines, and other nitrogen-containing ring systems of medicinal importance. The specific substitution pattern of this compound could be leveraged to create highly substituted and sterically hindered environments around a central scaffold, a strategy often employed in medicinal chemistry to fine-tune biological activity and selectivity.
Table 1: Potential Pharmaceutical and Agrochemical Scaffolds Derivable from Halogenated Anilines
| Scaffold Class | Potential Synthetic Transformation | Relevance |
| Substituted Quinolines | Cyclization reactions involving the aniline (B41778) nitrogen and ortho positions. | Core structure in antimalarial, antibacterial, and anticancer drugs. |
| Benzimidazoles | Condensation with carboxylic acids or their derivatives. | Found in anthelmintic and antifungal agents. |
| Phenazines | Oxidative dimerization of the aniline. | Precursors to dyes and compounds with antibiotic properties. |
| Triazoles | Multi-step synthesis involving diazotization and cycloaddition. | Important class of antifungal agents. |
The synthesis of polyhalogenated heterocyclic compounds is an area of intense research due to their unique chemical and physical properties, which can lead to applications in materials science and as specialized chemical probes. The multiple halogen atoms on the this compound ring make it an ideal starting material for the construction of such highly functionalized systems.
The differential reactivity of the bromine and chlorine atoms can potentially be exploited for selective functionalization. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be performed selectively at the more reactive C-Br bonds, leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization allows for the controlled and precise construction of complex molecular architectures.
Furthermore, the aniline functionality can be used to direct the formation of heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various halogenated heterocycles, such as quinoxalines or benzimidazoles, where the halogen atoms can further be used to tune the electronic properties and reactivity of the resulting molecule.
Potential in Developing Novel Materials with Unique Chemical Properties
Substituted anilines and their derivatives are known precursors to a variety of functional materials, including conducting polymers, dyes, and liquid crystals. researchgate.net The incorporation of heavy halogen atoms like bromine into an organic framework can influence properties such as luminescence, charge transport, and thermal stability. While the direct application of this compound in materials science is not well-documented, its structure suggests potential in several areas.
For example, polyanilines are a well-known class of conducting polymers. The properties of these polymers can be tuned by the nature and position of substituents on the aniline monomer. The presence of three halogen atoms and a methyl group on this compound would be expected to significantly modify the electronic and steric properties of the resulting polymer, potentially leading to materials with tailored conductivity, solubility, and processing characteristics.
Moreover, highly halogenated organic molecules can exhibit interesting solid-state properties, such as halogen bonding, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures. These structures can have applications in crystal engineering and the design of materials with specific optical or electronic properties. The specific arrangement of chloro and bromo substituents on the this compound ring could facilitate unique intermolecular interactions, leading to novel solid-state architectures.
Table 2: Potential Material Science Applications Based on Substituted Aniline Precursors
| Material Class | Potential Role of this compound | Desired Properties |
| Conducting Polymers | As a monomer for polymerization. | Tunable conductivity, processability, environmental stability. |
| Organic Dyes | As a precursor for azo dyes or other chromophores. | Specific color, lightfastness, and thermal stability. |
| Liquid Crystals | As a core building block for mesogenic molecules. | Specific mesophase behavior and electro-optical properties. |
| Functional Materials | As a precursor for materials with high refractive index or flame retardancy. | Enhanced optical performance, improved safety characteristics. |
Research Directions in Biological Systems and Environmental Studies
Biochemical Pathway Modulation and Molecular Target Interactions
The presence of halogen atoms and an aniline (B41778) core suggests potential for interactions with various biomolecules, making halogenated anilines a point of focus for designing molecules that can modulate biochemical pathways.
While specific interactions for 3-Chloro-2,6-dibromo-4-methylaniline have not been extensively documented, the broader class of halogenated anilines is known to interact with biological targets. The aniline moiety can participate in hydrogen bonding and ionic interactions, while the halogen atoms can form halogen bonds and increase the lipophilicity of the molecule, facilitating passage through biological membranes. For instance, related chloroaniline structures have been incorporated into larger molecules designed to interact with specific enzyme active sites, such as those of kinases. slideshare.net The reactivity of the aromatic amine group and the potential for the carbon-halogen bonds to be involved in interactions are key areas of ongoing investigation.
Kinase inhibitors are a crucial class of therapeutic agents, and the aniline scaffold is a common feature in many approved drugs. nih.govnih.gov Halogenated anilines, in particular, have been explored for their potential as kinase inhibitors. A study on pyrimidine (B1678525) derivatives incorporating a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety demonstrated significant inhibitory activity against both epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases. slideshare.net The chlorine atom in these derivatives plays a critical role in the binding affinity and selectivity for the target kinases.
Several of these compounds showed potent dual inhibition, with IC₅₀ values in the nanomolar range, highlighting the effectiveness of the halogenated aniline scaffold in the design of targeted kinase inhibitors. slideshare.net The data suggests that strategic placement of halogens on the aniline ring can significantly influence the biological activity of the resulting inhibitor.
Interactive Table: Inhibition of EGFR and ErbB-2 Kinases by Selected Halogenated Aniline Derivatives slideshare.net
| Compound ID | Structure Moiety | Target Kinase | IC₅₀ (nM) |
| 6 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | EGFR | 37 |
| ErbB-2 | 29 | ||
| 9 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | EGFR | 48 |
| ErbB-2 | 38 | ||
| 11 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | EGFR | 61 |
| ErbB-2 | 42 | ||
| 14 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | EGFR | 65 |
| ErbB-2 | 79 |
Chemical probes are essential tools in proteomics for identifying and characterizing protein function and interactions. nih.gov Small molecules that can covalently bind to or specifically interact with proteins allow for their isolation and identification. Halogenated compounds, including anilines, can be designed as electrophilic probes that react with specific amino acid residues, such as cysteine, in a site-specific manner. researchgate.net A related compound, 4,6-Dibromo-3-chloro-2-methylaniline, has been noted as a biochemical for proteomics research, suggesting the utility of this structural class in such applications. ucla.edu The reactivity imparted by the halogen atoms can be tuned to create probes for studying protein complexes and identifying novel drug targets within the human proteome. researchgate.net
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional features of a molecule required for its biological activity. researchwithrutgers.com This model then serves as a template for designing new, potent ligands. nih.govCurrent time information in Pittsburgh, PA, US. The halogenated aniline scaffold possesses several key pharmacophoric features:
Aromatic Ring: Provides a hydrophobic core and potential for π-π stacking interactions.
Hydrogen Bond Donor: The amine (-NH₂) group can act as a hydrogen bond donor.
These features are crucial in defining the binding mode of a ligand. nih.govmdpi.com For example, a pharmacophore model for TGR5 agonists included features like a ring aromatic group, hydrophobic groups, and a hydrogen bond acceptor, all of which can be conceptually related to the features of a halogenated aniline. Current time information in Pittsburgh, PA, US.rsc.org By mapping these features, researchers can screen large compound libraries to find novel molecules that fit the model and are likely to have the desired biological effect.
Interactive Table: Common Pharmacophore Features of Aniline-based Scaffolds
| Pharmacophore Feature | Description | Relevance to this compound |
| Aromatic Ring (RA) | A planar, cyclic, conjugated system. | The central benzene (B151609) ring. |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | The amine (-NH₂) group. |
| Hydrophobic Group (HY) | A nonpolar group that interacts favorably with nonpolar environments. | The aromatic ring, methyl group, and halogen atoms. |
| Halogen Bond Donor | An electrophilic region on a halogen atom that can interact with a nucleophile. | The chlorine and bromine atoms. |
Environmental Transformation and Degradation Pathways
Understanding the environmental fate of halogenated anilines is critical due to their potential persistence and toxicity. nih.govresearchgate.net Research into their transformation and degradation helps to predict their environmental impact and develop remediation strategies.
Photodegradation, or photolysis, is a primary pathway for the breakdown of aromatic compounds in the environment, initiated by the absorption of light. researchwithrutgers.com For halogenated anilines, this process can proceed through several mechanisms, particularly in aqueous environments. daneshyari.comresearchgate.net While specific data for this compound is not available, studies on related chloroanilines and bromoanilines provide insight into likely transformation pathways. rsc.orgdaneshyari.com
The primary mechanism involves the cleavage of the carbon-halogen (C-X) bond. This can occur through:
Homolytic Cleavage: The C-X bond breaks to form a phenylaminyl radical and a halogen radical. This is more common for the weaker C-Br bond than the C-Cl bond. daneshyari.com
Heterolytic Cleavage: The C-X bond breaks to form an anilino radical cation and a halide anion. daneshyari.com
These reactive intermediates can then undergo further reactions:
Reductive Dehalogenation: The halogen atom is replaced by a hydrogen atom, leading to the formation of less halogenated anilines. For example, this compound could potentially degrade to various chloro-bromo-methylanilines, dibromo-methylaniline, or chloro-methylaniline.
Hydroxylation: Reaction with hydroxyl radicals (•OH), often present in sunlit natural waters, can lead to the formation of aminophenols. nih.gov
Polymerization: The radical intermediates can combine to form larger, polymeric structures, such as azobenzenes. rsc.org
The final products of complete mineralization would be inorganic ions like chloride (Cl⁻), bromide (Br⁻), ammonium (B1175870) (NH₄⁺), carbon dioxide (CO₂), and water. rsc.org
Microbial Degradation Processes in Environmental Contexts
The environmental fate of halogenated aromatic compounds, including aniline derivatives, is a significant area of research due to their potential persistence and toxicity. While specific studies on the microbial degradation of this compound are not extensively documented in publicly available research, the degradation processes for structurally similar halogenated anilines and other haloaromatic compounds have been investigated, providing insights into its likely environmental behavior.
Microbial degradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, often involving initial dehalogenation steps. nih.gov Anaerobic microbial communities, in particular, have demonstrated the ability to reductively dehalogenate a variety of halogenated pollutants. nih.govfrontiersin.org This process involves the removal of a halogen substituent and its replacement with a hydrogen atom. For instance, anaerobic microorganisms associated with the marine sponge Aplysina aerophoba have been shown to reductively debrominate a range of brominated phenols, such as 2-bromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol. nih.gov This activity was observed under methanogenic and sulfidogenic conditions, suggesting that in anoxic marine sediments or similar environments, microbial consortia could potentially dehalogenate brominated anilines. nih.gov
The number and position of halogen substituents on the aromatic ring significantly influence the susceptibility of a compound to microbial degradation. Generally, highly halogenated molecules are more likely to be initially attacked by anaerobic microorganisms through reductive dehalogenation, as the halogen atoms make the aromatic ring more oxidized and thus a better electron acceptor. wikipedia.orgnih.gov Conversely, less halogenated congeners are often more amenable to aerobic degradation. nih.gov The degradation of polychlorinated biphenyls (PCBs), for example, often proceeds via anaerobic dechlorination to produce lower chlorinated biphenyls, which are then mineralized by aerobic bacteria. wikipedia.orgnih.gov A similar synergistic anaerobic-aerobic degradation process could be envisioned for polyhalogenated anilines like this compound.
Furthermore, a novel initial step in the anaerobic microbial degradation of halogenated anilines has been identified as reductive deamination, where the amino group is removed. documentsdelivered.com This process was observed in an anaerobic enrichment culture degrading 3,4-dihaloanilines, leading to the formation of dihalobenzenes. documentsdelivered.com This suggests that microbial degradation of this compound in anaerobic environments might not only proceed via dehalogenation but also through the removal of the aniline functional group.
| Degradation Process | Microbial Group Example | Substrate Example | Environmental Condition | Key Findings |
| Reductive Debromination | Sponge-associated microorganisms | 2,4,6-Tribromophenol | Anaerobic (Methanogenic, Sulfidogenic) | Stepwise debromination to less brominated phenols. nih.gov |
| Reductive Dechlorination | Dehalococcoides mccartyi | Polychlorinated biphenyls (PCBs) | Anaerobic | Dechlorination of higher chlorinated PCBs to lower chlorinated congeners. frontiersin.orgnih.gov |
| Reductive Deamination | Rhodococcus sp. strain 2 | 3,4-Dichloroaniline | Anaerobic (Nitrate-reducing) | Formation of 1,2-dichlorobenzene (B45396) as an intermediate. documentsdelivered.com |
| Aerobic Degradation | Pseudomonas, Nocardia | Low-chlorine PCBs | Aerobic | Degradation of less halogenated compounds. nih.gov |
Biotransformation Pathways and Dehalogenation Studies
The biotransformation of this compound is expected to be primarily driven by enzymatic dehalogenation reactions, which are the critical first steps in the detoxification and subsequent degradation of this class of compounds. acs.orgnih.gov The nature of these enzymatic processes can vary significantly depending on the microorganisms and the prevailing redox conditions. nih.govepa.gov
Reductive Dehalogenation: Under anaerobic conditions, reductive dehalogenases are key enzymes. mdpi.com These enzymes catalyze the removal of halogen atoms, using the halogenated compound as an electron acceptor in a process known as organohalide respiration. nih.gov Studies on various organohalide-respiring bacteria, such as Dehalobacter and Dehalococcoides, have shown their capability to dehalogenate a wide range of halogenated aromatic compounds. nih.gov The process is often sequential, with the removal of one halogen atom at a time. For a molecule like this compound, it is plausible that the bromine atoms would be preferentially removed over the chlorine atom, as the carbon-bromine bond is generally weaker and has a higher redox potential than the carbon-chlorine bond, making it a more favorable electron acceptor. acs.org The presence of putative reductive dehalogenase genes in microbial consortia from marine sponges further supports the widespread potential for debromination of aromatic compounds in marine environments. nih.gov
Oxidative Dehalogenation: In aerobic environments, dehalogenation can also occur through oxidative mechanisms. For instance, some aerobic bacteria can incorporate one or two atoms of molecular oxygen into the aromatic ring, catalyzed by dioxygenase or monooxygenase enzymes. This can lead to the formation of halogenated catechols, which can then be further degraded, sometimes involving the spontaneous or enzymatically catalyzed elimination of the halogen substituent. nih.gov For example, the degradation of 4-chloroaniline (B138754) by some bacteria can proceed through the formation of 4-chlorocatechol. nih.gov
Enzymatic Systems Involved: A diverse array of enzymes is known to participate in halogenation and dehalogenation. acs.orgnih.gov These include:
Reductive dehalogenases (RDases): Often complex enzyme systems involving a corrinoid cofactor (like vitamin B12). nih.gov
Glutathione S-transferases (GSTs): Some GSTs can catalyze the nucleophilic substitution of a halogen atom with glutathione, a key step in the detoxification pathways in some aerobic bacteria. nih.gov
Oxygenases: As mentioned, these enzymes can initiate the degradation of aromatic rings, leading to eventual dehalogenation. nih.gov
While direct experimental data on the biotransformation of this compound is lacking, the principles derived from studies on analogous compounds suggest that its fate in biological systems is likely to involve a series of dehalogenation and potentially deamination steps, mediated by a diverse range of microbial enzymes.
| Dehalogenation Pathway | Enzyme Class (Example) | Mechanism | Typical Substrates |
| Reductive Dehalogenation | Reductive Dehalogenases | Replacement of a halogen with a hydrogen atom. nih.gov | Polyhalogenated aromatics (e.g., PCBs, brominated phenols). nih.govnih.gov |
| Oxidative Dehalogenation | Oxygenases | Incorporation of oxygen, leading to unstable intermediates that eliminate the halogen. nih.gov | Chloroanilines, chlorobenzoates. nih.gov |
| Hydrolytic Dehalogenation | Dehalogenases | Replacement of a halogen with a hydroxyl group from water. mdpi.com | Haloalkanes, haloalcohols. mdpi.com |
| Glutathione Conjugation | Glutathione S-transferases | Nucleophilic displacement of a halogen by glutathione. nih.gov | Some halogenated aromatic compounds. nih.gov |
Biosynthesis and Natural Occurrence of Halogenated Aniline Analogues
For a long time, halogenated anilines were considered to be exclusively of synthetic origin, primarily associated with industrial activities. fao.orgrsc.org However, recent research has revealed that these compounds can also be biosynthesized by marine organisms. fao.orgrsc.org Specifically, studies have confirmed the natural production of a range of halogenated anilines, including 2,4,6-tribromoaniline (B120722), 2,4,6-trichloroaniline, and mixed dibromochloro- and bromodichloroaniline derivatives, by a marine biofilm-forming microalga. fao.orgrsc.org This discovery represents a new class of halogenated natural products and indicates that not all environmental occurrences of these compounds are from anthropogenic sources.
The marine environment is a rich source of halogenated natural products, with thousands of such compounds identified from organisms like algae, sponges, and bacteria. nih.govnih.govsibran.ru The high concentration of halides, particularly bromide, in seawater provides the necessary precursors for halogenation reactions. nih.gov Enzymes such as haloperoxidases are known to catalyze the incorporation of halogens into organic molecules. acs.orgnih.gov These enzymes utilize hydrogen peroxide to oxidize halides (Cl⁻, Br⁻, I⁻) to a more reactive "X⁺" equivalent, which can then electrophilically attack an electron-rich substrate. acs.org It is plausible that similar enzymatic pathways are responsible for the biosynthesis of halogenated anilines in marine microalgae.
While the specific compound this compound has not yet been reported as a natural product, the discovery of other mixed chloro-bromo-anilines from Nitzschia pellucida suggests that the enzymatic machinery in some marine organisms is capable of incorporating both chlorine and bromine onto an aniline scaffold. fao.orgresearchgate.net The presence of a methyl group on the aniline ring is also a common feature in natural products. Therefore, it is conceivable that analogues of this compound could be naturally produced, although further research is needed to confirm this.
| Halogenated Aniline Analogue | Producing Organism | Environment | Significance |
| 2,4,6-Tribromoaniline | Marine microalga (Nitzschia pellucida) | Marine biofilm fao.orgrsc.org | Confirmed natural biosynthesis of a polyhalogenated aniline. fao.orgrsc.org |
| 2,4,6-Trichloroaniline | Marine microalga (Nitzschia pellucida) | Marine biofilm fao.orgrsc.org | Demonstrates natural chlorination of anilines. fao.orgrsc.org |
| Dibromochloroanilines | Marine microalga (Nitzschia pellucida) | Marine biofilm fao.orgrsc.org | Evidence for natural production of mixed halogenated anilines. fao.orgrsc.org |
| Bromodichloroanilines | Marine microalga (Nitzschia pellucida) | Marine biofilm fao.orgrsc.org | Further supports the capability of marine organisms to biosynthesize mixed halogenated anilines. fao.orgrsc.org |
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Methodologies for 3-Chloro-2,6-dibromo-4-methylaniline
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For a molecule like this compound, future research will likely focus on moving beyond traditional, often harsh, halogenation methods.
One promising avenue is the exploration of mechanochemical methods . A study on the halogenation of phenols and anilines using N-halosuccinimides in an automated grinder has demonstrated a sustainable, catalyst-free approach. beilstein-journals.org This liquid-assisted grinding technique, using agents like PEG-400, offers high yields and selectivity in short reaction times, representing a significant improvement in terms of environmental impact. beilstein-journals.org The stoichiometric control of the N-halosuccinimide allows for selective mono-, di-, and tri-halogenation of activated aromatic systems, which is often a challenge due to over-halogenation. beilstein-journals.org Adapting such a method for the sequential and regioselective halogenation of 3-chloro-4-methylaniline (B146341) could provide a greener pathway to this compound.
Another area of interest is the use of N,N-dialkylaniline N-oxides as precursors. Research has shown that these intermediates can be used for the selective para-bromination or ortho-chlorination of anilines. nih.govnih.gov This approach involves a temporary increase in the oxidation level of the aniline (B41778), followed by treatment with thionyl halides to introduce the halogen atoms with high regioselectivity. nih.govnih.gov Investigating the application of this strategy to a pre-chlorinated and methylated aniline could offer a novel and controlled route to the target molecule.
Traditional synthetic routes often begin with the nitration of an aromatic ring, followed by reduction to an aniline. youtube.com While effective, this process often involves strong acids and harsh reducing agents. youtube.com Future methodologies could explore milder reducing agents or catalytic hydrogenation under more controlled conditions to minimize waste and improve safety. youtube.com
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Mechanochemistry | Catalyst-free, solvent-minimized, rapid reaction times. beilstein-journals.org | Sustainable, high yield, controlled stoichiometry to prevent over-bromination. beilstein-journals.org |
| N-Oxide Chemistry | High regioselectivity for halogenation. nih.govnih.gov | Precise introduction of bromine atoms at the 2 and 6 positions. nih.govnih.gov |
| Advanced Reduction | Use of milder reducing agents (e.g., Fe/acetic acid, SnCl2). youtube.com | Greener and safer alternative to traditional nitro group reduction methods. youtube.com |
Advanced Mechanistic Investigations into Reactivity and Selectivity
The reactivity of the aniline ring is heavily influenced by its substituents. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing chloro and bromo groups in this compound makes its reactivity profile a subject of significant interest.
The amino group is a strong activating group, directing electrophiles to the ortho and para positions. byjus.com However, in this compound, these positions are already substituted. This raises questions about its reactivity in further electrophilic aromatic substitution reactions. Kinetic studies on substituted anilines have shown that the reaction rates are highly dependent on the nature and position of the substituents. cdnsciencepub.comcdnsciencepub.com Future research could involve kinetic and mechanistic studies of reactions such as nitration, sulfonation, or further halogenation to understand how the existing substituents modulate the reactivity of the remaining positions on the aromatic ring.
The high degree of substitution may also lead to interesting steric effects, influencing the regioselectivity of reactions. For instance, in less hindered anilines, reactions often occur at the para position. acs.org With the para position blocked by a methyl group and the ortho positions by bromine atoms, any further substitution would likely be directed to the remaining open positions, and the reaction rate would be significantly affected by steric hindrance.
The concept of reactivity versus selectivity is particularly relevant here. libretexts.org While the electronic effects of the substituents might suggest a certain reactivity, steric hindrance could dominate, leading to unexpected selectivity. Detailed mechanistic studies, potentially using isotopic labeling, would be crucial to unravel these competing factors.
Design and Synthesis of Derivatives with Tailored Physicochemical and Biological Activities
Halogenated anilines are known to possess a wide range of biological activities and are often found in pharmaceuticals and agrochemicals. rsc.orgresearchgate.netnih.gov The specific substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of new derivatives with tailored properties.
One approach is to modify the amino group. For example, the synthesis of aniline derivatives from 3-ethynylaniline (B136080) has led to compounds with activity against heart failure. nih.govresearchgate.net Similar modifications to the amino group of this compound could lead to new bioactive molecules. The synthesis of oligomeric anilines has also been explored, and the properties of these oligomers can be tuned by the nature of the aniline monomer. dtic.mil
Quantitative Structure-Activity Relationship (QSAR) studies on aromatic amines have been used to develop models that can predict mutagenic and carcinogenic potential. nih.govresearchgate.netnih.govmdpi.com These models often rely on physicochemical parameters that can be calculated or experimentally determined. nih.govmdpi.com Future research could involve the synthesis of a library of derivatives of this compound, followed by QSAR studies to identify compounds with desirable biological profiles while minimizing potential toxicity.
| Derivative Type | Potential Application | Rationale |
| N-Alkylated/N-Acylated Derivatives | Pharmaceutical development | Modification of the amino group can significantly alter biological activity and pharmacokinetic properties. nih.govresearchgate.net |
| Azo Dyes | Materials science | Azo compounds derived from anilines are widely used as dyes, and the halogen substituents could impart unique properties. libretexts.org |
| Polymeric Materials | Conducting polymers | Copolymerization of halogen-substituted anilines can produce polymers with tunable electronic properties. capes.gov.br |
Integration of Computational and Experimental Approaches for Comprehensive Understanding
The synergy between computational chemistry and experimental work has become an indispensable tool in modern organic chemistry. rsc.orguci.edunih.govacs.orgnih.gov For a molecule as complex as this compound, this integrated approach is essential for a comprehensive understanding of its properties and reactivity.
Computational modeling , using techniques like Density Functional Theory (DFT), can provide insights into the electronic structure, molecular orbitals, and reaction mechanisms. uci.edu This can help in predicting the most likely sites for electrophilic or nucleophilic attack, understanding the stability of reaction intermediates, and rationalizing observed selectivity. cdnsciencepub.comuci.edu For instance, computational studies can elucidate the delicate balance of forces in non-covalent interactions, which can be challenging to probe experimentally. rsc.org
In the context of designing new synthetic methods, computational chemistry can be used to screen potential catalysts and reaction conditions, thereby reducing the number of experiments required. nih.gov This is particularly valuable for developing sustainable processes where minimizing experimental iterations is a key goal.
Furthermore, computational tools are central to QSAR studies, allowing for the calculation of the molecular descriptors that are correlated with biological activity. nih.govmdpi.comaimspress.com By combining these computational predictions with experimental validation, researchers can accelerate the discovery of new derivatives with desired properties. nih.gov The integration of computational and experimental workflows can create a feedback loop where experimental results are used to refine computational models, leading to more accurate predictions in the future. nih.gov
| Integrated Approach | Objective | Methodology |
| Mechanistic Elucidation | To understand the reactivity and selectivity of this compound. | DFT calculations of reaction pathways and transition states, combined with kinetic experiments. cdnsciencepub.comuci.edu |
| Rational Design of Derivatives | To predict and synthesize new molecules with specific biological or material properties. | QSAR modeling and virtual screening, followed by targeted synthesis and biological evaluation. nih.govresearchgate.net |
| Development of Sustainable Syntheses | To identify efficient and environmentally friendly reaction conditions. | Computational screening of catalysts and solvents, coupled with experimental optimization. nih.gov |
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Chloro-2,6-dibromo-4-methylaniline, and how can regioselectivity be controlled during halogenation?
Methodological Answer:
Start with 4-methylaniline (p-toluidine) as the precursor.
Bromination : Introduce bromine at positions 2 and 6 using Br₂ in acetic acid or dichloromethane, catalyzed by FeBr₃. Monitor reaction progress via TLC to avoid over-bromination.
Chlorination : For position 3, employ electrophilic chlorination with N-chlorosuccinimide (NCS) or Cl₂ in the presence of AlCl₃. Alternatively, use directed ortho-metalation with LDA (lithium diisopropylamide) to deprotonate the amine-adjacent position, followed by quenching with a chlorinating agent.
Regioselectivity Control : Use steric and electronic directing effects. The amine group directs bromination to para positions (2 and 6), while subsequent chlorination targets the activated meta position (3) due to electron-withdrawing effects of Br substituents.
Advanced: How can conflicting NMR data regarding the substitution pattern of this compound be resolved?
Methodological Answer:
2D NMR Analysis : Use HSQC and HMBC to correlate ¹H and ¹³C signals, identifying coupling between aromatic protons and substituents.
DFT Calculations : Compare experimental chemical shifts (δ) with density functional theory (DFT)-predicted shifts to validate assignments.
Coupling Constants : Vicinal protons (e.g., H-5 adjacent to Cl-3) exhibit J ≈ 8 Hz, while para-substituted protons (H-4) show no coupling. The deshielding effect of Br and Cl on neighboring carbons aids in position confirmation.
Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-methyl-2,6-dibromo-3-chloroaniline-d₂) to simplify splitting patterns.
Basic: What chromatographic methods are suitable for purifying this compound, and how does substituent pattern affect separation?
Methodological Answer:
Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20). The electron-withdrawing Br and Cl groups increase polarity, requiring higher ethyl acetate for elution.
HPLC : Employ a C18 column with acetonitrile/water (70:30) at 1 mL/min. Adjust pH to 3 (with 0.1% TFA) to protonate the amine, enhancing retention.
GC-MS : Validate purity with a DB-5 column (30 m × 0.25 mm), temperature ramp 80–280°C at 10°C/min. The methyl group reduces volatility, necessitating higher injector temperatures.
Advanced: What strategies can mitigate decomposition of this compound during storage, and how to assess stability under various conditions?
Methodological Answer:
Storage : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation.
Stability Testing : Conduct accelerated aging studies via TGA/DSC to identify decomposition temperatures (>150°C). Monitor via HPLC for degradation products (e.g., dehalogenated byproducts).
Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated degradation.
Moisture Control : Use molecular sieves in storage containers to prevent hydrolysis.
Basic: How can the purity of this compound be accurately determined, and what analytical standards are recommended?
Methodological Answer:
Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (C: 31.82%, H: 2.29%, N: 5.30%).
HRMS : Validate molecular ion [M+H]⁺ at m/z 264.95 (C₇H₇Br₂ClN).
HPLC-UV : Use a certified reference standard (e.g., Sigma-Aldrich) with ≥99% purity. Monitor absorbance at 254 nm (π→π* transitions of aromatic rings).
Melting Point : Compare experimental mp (85–86°C) with literature values to detect impurities.
Advanced: What are the challenges in achieving selective mono-functionalization of this compound in cross-coupling reactions, and how can they be addressed?
Methodological Answer:
Competing Reactivity : Br and Cl substituents may undergo simultaneous coupling. Use Pd catalysts with bulky ligands (e.g., SPhos) to favor oxidative addition at Br over Cl.
Protection of Amine : Acetylate the -NH₂ group with Ac₂O to prevent catalyst poisoning. Deprotect post-reaction with NaOH/MeOH.
Temperature Control : Lower temperatures (50–60°C) reduce side reactions.
Substrate Screening : Test coupling partners (e.g., arylboronic acids) for steric compatibility. Prioritize electron-deficient partners for Suzuki-Miyaura reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
